
3-(3-bromo-4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds such as 3-Bromo-4-methoxybenzaldehyde involves the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent . Another synthesis method involves the reaction of 1-(3-bromo-4-methoxyphenyl)ethan-1-one with benzaldehyde derivatives .Molecular Structure Analysis
The molecular structure of a related compound, 3-Bromo-4-methoxyphenyl mesylate, includes a total of 23 bonds. There are 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ether (aromatic), and 1 sulfonate .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Antimicrobial and Antioxidant Properties : A study conducted by Gurunanjappa, Kameshwar, and Kariyappa (2017) explored the synthesis of formylpyrazole analogues, including those with methoxy substitutions, and evaluated their in vitro antimicrobial and antioxidant susceptibilities. Their research indicates promising antimicrobial activities and significant free radical scavenging abilities for compounds with specific substitutions (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
Heterocyclic Compound Synthesis : The reaction of similar compounds with dinucleophiles was investigated by Neidlein and Schröder (1992), leading to the synthesis of heteroanellated methano[10]annulenes. This demonstrates the utility of bromo-carbaldehyde derivatives in creating complex heterocyclic structures with potential biological applications (Neidlein & Schröder, 1992).
Photophysical Studies : Singh et al. (2013) conducted solvatochromic and single-crystal studies on a closely related compound, revealing insights into its photophysical properties in different solvents. This research is crucial for understanding the optical properties of pyrazole derivatives, which could be beneficial for designing materials with specific photophysical characteristics (Singh et al., 2013).
Synthetic Methods and Molecular Docking : Ryzhkova, Ryzhkov, and Elinson (2020) discussed the electrochemically induced synthesis of a new compound with potential biomedical applications, including the regulation of inflammatory diseases. Their findings highlight the versatility of pyrazole derivatives in synthesizing compounds with significant biological relevance (Ryzhkova, Ryzhkov, & Elinson, 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may influence pathways related to carbon-carbon bond formation.
Result of Action
It is known that similar compounds can contribute to the formation of new carbon-carbon bonds via suzuki–miyaura cross-coupling reactions .
Propiedades
IUPAC Name |
5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-10-3-2-7(4-9(10)12)11-8(6-15)5-13-14-11/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSUQXSEQIKPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=NN2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromo-4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}amino 4-fluorobenzoate](/img/structure/B2709782.png)
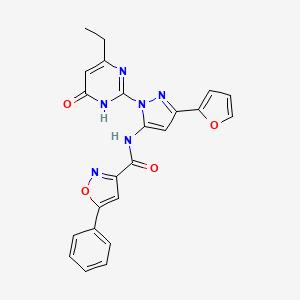

![N-(3-methoxypropyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2709785.png)
![2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2709787.png)
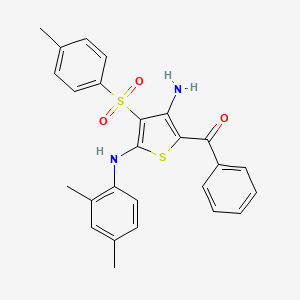

![Bicyclo[2.2.2]octane-1,4-diyldimethanamine dihydrochloride](/img/structure/B2709794.png)
![3-Chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B2709795.png)
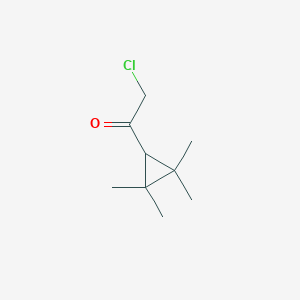
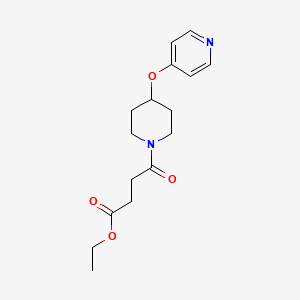
![isopropyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2709798.png)
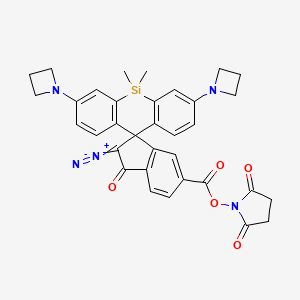
phenyl]methylidene})amine](/img/structure/B2709801.png)